The synthesis of GDC-1971 has been optimized through several methodologies. Initially, the compound was synthesized using a multi-step process involving key intermediates. The first step involves the coupling of an intermediate compound with a bicyclic tetrahydronaphthyridine ring using palladium catalysts and Xantphos ligands. Following this, a nucleophilic aromatic substitution reaction occurs with a bis-HCl salt in dimethyl sulfoxide and potassium carbonate, leading to the formation of a tetrahydropyran-protected analogue .
Subsequent deprotection steps are performed using hydrochloric acid in methanol to yield GDC-1971 as its hydrochloride salt. Streamlined synthetic routes have been developed to enhance scalability and robustness for larger-scale production .
The molecular structure of GDC-1971 features a complex arrangement that facilitates its interaction with SHP2. The compound's core structure includes a bicyclic system that enhances its binding affinity and specificity towards the allosteric site of the enzyme. Detailed structural data can be derived from crystallographic studies and computational modeling, which highlight the conformational dynamics upon ligand binding.
The molecular formula for GDC-1971 is CHClNO, with a molecular weight of approximately 359.84 g/mol. The compound exhibits specific stereochemistry that is crucial for its biological activity .
GDC-1971 undergoes various chemical reactions during its synthesis and potential metabolic pathways. The primary reactions include:
These reactions are carefully controlled to optimize yield and purity during synthesis .
GDC-1971 functions by allosterically inhibiting SHP2, which plays a crucial role in mediating signaling pathways that promote tumor growth and survival. By binding to an allosteric site on SHP2, GDC-1971 stabilizes the enzyme in an inactive conformation, thereby preventing it from facilitating downstream signaling events associated with oncogenesis.
This inhibition leads to reduced activation of pathways such as RAS/RAF/MEK/ERK, which are often dysregulated in cancers harboring KRAS mutations. Preclinical studies have demonstrated that combining GDC-1971 with KRAS inhibitors like Divarasib results in significant antitumor activity, suggesting a synergistic effect that could enhance therapeutic outcomes in patients with specific genetic profiles .
GDC-1971 exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to assess purity and confirm identity throughout the synthesis process .
GDC-1971 is primarily being investigated for its therapeutic potential in oncology. Its applications include:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: